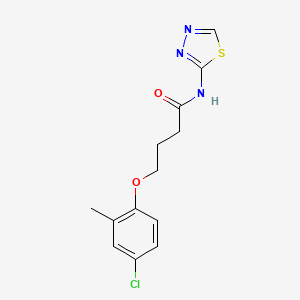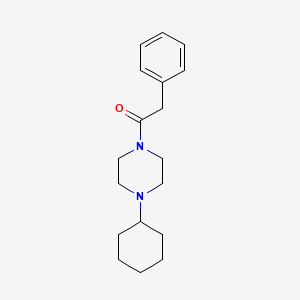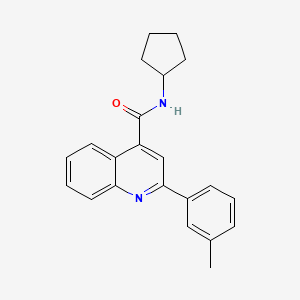![molecular formula C23H24N6O B14920953 1-benzyl-6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920953.png)
1-benzyl-6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these steps include palladium catalysts for coupling reactions and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazolo[3,4-b]pyridine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyrazolyl group, which may affect its biological activity.
1-BENZYL-6-CYCLOPROPYL-N~4~-(1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with different substituents on the pyrazolyl group.
Uniqueness
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H24N6O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(1,5-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N6O/c1-14-21-18(23(30)26-20-12-24-28(3)15(20)2)11-19(17-9-10-17)25-22(21)29(27-14)13-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,26,30) |
InChI Key |
DTCNRNHQTOVLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diallyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B14920874.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14920881.png)
![2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B14920882.png)




![4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid](/img/structure/B14920934.png)
![(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B14920940.png)


![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14920949.png)
![5,5-Dimethyl-2'-phenyl-1',10b'-dihydrospiro[cyclohex-2-ene-1,5'-pyrazolo[1,5-c][1,3]benzoxazin]-3-ol](/img/structure/B14920959.png)
![6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14920972.png)
